molecular formula C16H26O2 B1452469 4,8,12-Trimethyltrideca-3,7,11-trienoic acid CAS No. 91853-67-7

4,8,12-Trimethyltrideca-3,7,11-trienoic acid

Cat. No. B1452469
CAS RN: 91853-67-7
M. Wt: 250.38 g/mol
InChI Key: FCINNSNPGOGNMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,8,12-Trimethyltrideca-3,7,11-trienoic acid is a useful research compound. Its molecular formula is C16H26O2 and its molecular weight is 250.38 g/mol. The purity is usually 95%.
The exact mass of the compound 4,8,12-Trimethyltrideca-3,7,11-trienoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4,8,12-Trimethyltrideca-3,7,11-trienoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,8,12-Trimethyltrideca-3,7,11-trienoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

91853-67-7

Product Name

4,8,12-Trimethyltrideca-3,7,11-trienoic acid

Molecular Formula

C16H26O2

Molecular Weight

250.38 g/mol

IUPAC Name

4,8,12-trimethyltrideca-3,7,11-trienoic acid

InChI

InChI=1S/C16H26O2/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16(17)18/h7,9,11H,5-6,8,10,12H2,1-4H3,(H,17,18)

InChI Key

FCINNSNPGOGNMQ-UHFFFAOYSA-N

SMILES

CC(=CCCC(=CCCC(=CCC(=O)O)C)C)C

Canonical SMILES

CC(=CCCC(=CCCC(=CCC(=O)O)C)C)C

Pictograms

Irritant; Environmental Hazard

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 469 g (2.02 moles) farnesyl cyanide, 287 g potassium hydroxide, 2,500 ml ethanol and 340 ml water were heated under reflux. After 5 hours, the ethanol was evaporated and the residue poured into 10 liters of water. The aqueous solution so obtained was twice extracted with 1 liter diethyl ether, the extracts being discarded, and thereafter acidified with 20% sulfuric acid. Then, the free acid was extracted with diethyl ether. The etheric solution was again washed with water and dried with sodium sulfate. After evaporation of the ether, 419 g (83% of the theoretical) of homofarnesic acid were obtained as a yellow oil.
Name
farnesyl cyanide
Quantity
469 g
Type
reactant
Reaction Step One
Quantity
287 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
340 mL
Type
solvent
Reaction Step One

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